molecular formula C15H12N4O3 B11154044 2-(1,3-dioxo-1,3-dihydro-2H-pyrrolo[3,4-c]pyridin-2-yl)-N-(6-methylpyridin-2-yl)acetamide

2-(1,3-dioxo-1,3-dihydro-2H-pyrrolo[3,4-c]pyridin-2-yl)-N-(6-methylpyridin-2-yl)acetamide

Cat. No.: B11154044
M. Wt: 296.28 g/mol
InChI Key: CUKIORDZHJDCJN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(1,3-dioxo-1,3-dihydro-2H-pyrrolo[3,4-c]pyridin-2-yl)-N-(6-methylpyridin-2-yl)acetamide is a complex organic compound that belongs to the class of pyrrolopyridine derivatives. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,3-dioxo-1,3-dihydro-2H-pyrrolo[3,4-c]pyridin-2-yl)-N-(6-methylpyridin-2-yl)acetamide typically involves multi-step organic reactions. One common method involves the reaction of 1,3-dioxo-1,3-dihydro-2H-pyrrolo[3,4-c]pyridine with 6-methylpyridine-2-amine in the presence of acetic anhydride. The reaction conditions often include heating under reflux and the use of a suitable solvent such as dichloromethane .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated reactors and stringent quality control measures to ensure consistency and safety .

Chemical Reactions Analysis

Types of Reactions

2-(1,3-dioxo-1,3-dihydro-2H-pyrrolo[3,4-c]pyridin-2-yl)-N-(6-methylpyridin-2-yl)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(1,3-dioxo-1,3-dihydro-2H-pyrrolo[3,4-c]pyridin-2-yl)-N-(6-methylpyridin-2-yl)acetamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Investigated for its potential therapeutic effects in treating diseases such as cancer and inflammatory conditions.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(1,3-dioxo-1,3-dihydro-2H-pyrrolo[3,4-c]pyridin-2-yl)-N-(6-methylpyridin-2-yl)acetamide involves its interaction with specific molecular targets. It may act as an inhibitor of certain enzymes or receptors, thereby modulating biological pathways involved in disease processes. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(1,3-dioxo-1,3-dihydro-2H-pyrrolo[3,4-c]pyridin-2-yl)-N-(6-methylpyridin-2-yl)acetamide is unique due to its specific structural features, which confer distinct biological activities and chemical reactivity. Its combination of a pyrrolopyridine core with an acetamide group makes it a versatile compound for various research and industrial applications .

Properties

Molecular Formula

C15H12N4O3

Molecular Weight

296.28 g/mol

IUPAC Name

2-(1,3-dioxopyrrolo[3,4-c]pyridin-2-yl)-N-(6-methylpyridin-2-yl)acetamide

InChI

InChI=1S/C15H12N4O3/c1-9-3-2-4-12(17-9)18-13(20)8-19-14(21)10-5-6-16-7-11(10)15(19)22/h2-7H,8H2,1H3,(H,17,18,20)

InChI Key

CUKIORDZHJDCJN-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=CC=C1)NC(=O)CN2C(=O)C3=C(C2=O)C=NC=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.